Cas no 680571-52-2 (Kigamicinone; 11-O-[2,6-Dideoxy-3-O-methyl-β-D-arabino-hexopyranosyl-(1→4)-2,6-dideoxy-3-O-methyl-β-D-arabino-hexopyranosyl-(1→4)-2,3,6-trideoxy-β-D-erythro-hexopyranoside])
![Kigamicinone; 11-O-[2,6-Dideoxy-3-O-methyl-β-D-arabino-hexopyranosyl-(1→4)-2,6-dideoxy-3-O-methyl-β-D-arabino-hexopyranosyl-(1→4)-2,3,6-trideoxy-β-D-erythro-hexopyranoside] structure](https://de.kuujia.com/scimg/cas/680571-52-2x500.png)
680571-52-2 structure
Produktname:Kigamicinone; 11-O-[2,6-Dideoxy-3-O-methyl-β-D-arabino-hexopyranosyl-(1→4)-2,6-dideoxy-3-O-methyl-β-D-arabino-hexopyranosyl-(1→4)-2,3,6-trideoxy-β-D-erythro-hexopyranoside]
CAS-Nr.:680571-52-2
MF:C48H59NO19
MW:953.97737622261
CID:6700881
Kigamicinone; 11-O-[2,6-Dideoxy-3-O-methyl-β-D-arabino-hexopyranosyl-(1→4)-2,6-dideoxy-3-O-methyl-β-D-arabino-hexopyranosyl-(1→4)-2,3,6-trideoxy-β-D-erythro-hexopyranoside] Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Kigamicin D
- Kigamicinone; 11-O-[2,6-Dideoxy-3-O-methyl-β-D-arabino-hexopyranosyl-(1→4)-2,6-dideoxy-3-O-methyl-β-D-arabino-hexopyranosyl-(1→4)-2,3,6-trideoxy-β-D-erythro-hexopyranoside]
-
- Inchi: 1S/C48H59NO19/c1-18-24(65-30-15-28(58-6)43(20(3)64-30)67-31-14-26(57-5)38(51)19(2)63-31)7-8-29(62-18)66-27-13-23(50)34-41(54)37-42(55)36-32-21(11-22-16-48(4)49(9-10-61-48)47(56)33(22)40(32)53)12-25-35(36)45(60-17-59-25)46(37)68-44(34)39(27)52/h11,18-20,23-31,38-39,43,50-53,55H,7-10,12-17H2,1-6H3
- InChI-Schlüssel: OZWBBSBTBYGVTM-UHFFFAOYSA-N
- Lächelt: COC1C(O)C(C)OC(OC2C(OC)CC(OC3C(C)OC(OC4C(O)C5OC6C(C(C=5C(O)C4)=O)=C(O)C4=C5C(CC7C4=C(O)C4=C(CC8(N(C4=O)CCO8)C)C=7)OCOC=65)CC3)OC2C)C1
Berechnete Eigenschaften
- Anzahl der Spender von Wasserstoffbindungen: 5
- Anzahl der Akzeptoren für Wasserstoffbindungen: 20
- Schwere Atomanzahl: 68
- XLogP3: -0.0799999999999999
Kigamicinone; 11-O-[2,6-Dideoxy-3-O-methyl-β-D-arabino-hexopyranosyl-(1→4)-2,6-dideoxy-3-O-methyl-β-D-arabino-hexopyranosyl-(1→4)-2,3,6-trideoxy-β-D-erythro-hexopyranoside] Verwandte Literatur
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
2. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
680571-52-2 (Kigamicinone; 11-O-[2,6-Dideoxy-3-O-methyl-β-D-arabino-hexopyranosyl-(1→4)-2,6-dideoxy-3-O-methyl-β-D-arabino-hexopyranosyl-(1→4)-2,3,6-trideoxy-β-D-erythro-hexopyranoside]) Verwandte Produkte
- 1781578-78-6(2-(3-Bromophenyl)pyrrolidin-3-amine)
- 38275-43-3(2-(Methylthio)pyrimidine-5-carbonitrile)
- 1260587-80-1(2-(3R)-piperidin-3-ylacetic acid)
- 2172178-28-6(1-(4-chloro-3-methylphenyl)-3,3-difluorobutan-2-amine)
- 331824-72-7(6-Methyl-4-phenylbenzo[d]thiazol-2-amine)
- 1807913-30-9(2-(4-Bromo-3-methoxyphenyl)-1,3-dioxolane)
- 1704943-50-9((3R)-3-{(benzyloxy)carbonylamino}-3-(4-bromo-3-fluorophenyl)propanoic acid)
- 1394964-00-1(Pyridine, 3-chloro-5-methyl-2-(1-methylethoxy)-)
- 889939-54-2(3-4-(Cyclopropylsulfamoyl)PhenylPropanoic Acid)
- 1361908-15-7(2-Chloro-5-(2,3-dichlorophenyl)pyrimidine)
Empfohlene Lieferanten
Jiangsu Xinsu New Materials Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Synrise Material Co. Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Shanghai Aoguang Biotechnology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Hubei Changfu Chemical Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
